1,3,5-ベンゼントリカルボン酸

概要

説明

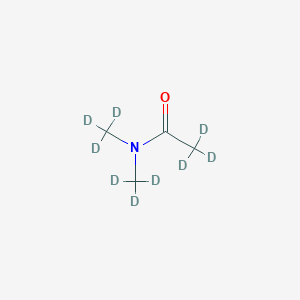

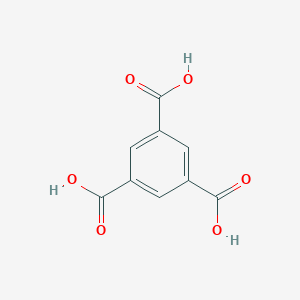

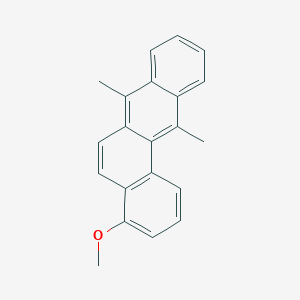

トリメシン酸、別名ベンゼン-1,3,5-トリカルボン酸は、化学式C₆H₃(CO₂H)₃を持つ有機化合物です。ベンゼントリカルボン酸の3つの異性体のうちの1つです。 この化合物は無色の固体であり、いくつかの可塑剤の前駆体として商業的な価値があります 。 トリメシン酸は、水素結合ネットワークを形成する能力で知られており、さまざまな化学用途で貴重な化合物となっています .

2. 製法

合成経路と反応条件: トリメシン酸は、いくつかの方法によって合成することができます。

フリーデル・クラフツメチル化: この方法は、塩化アルミニウムの存在下で、トルエンまたはキシレンをクロロメタンでメチル化することを含みます.

液相不均化: この方法は、塩化アルミニウムの存在下でキシレンの不均化を伴います.

メシチレンの酸化: メシチレンは、酢酸コバルト、酢酸マンガン、酢酸セリウムなどの触媒の存在下、高温高圧で酸素を使用して酸化されます.

工業的製造方法: トリメシン酸の工業的製造は、多くの場合、酢酸と酢酸コバルト、酢酸マンガン、酢酸セリウムなどの触媒の存在下、メシチレンの連続酸化を伴います。 反応は、約200〜210°Cの温度と2.0〜2.5 MPaの圧力で行われます .

科学的研究の応用

Trimesic acid has a wide range of applications in scientific research:

作用機序

トリメシン酸の作用機序は、その3つのカルボン酸基による強力な水素結合を形成する能力を伴います。この特性により、さまざまな分子標的および経路と相互作用することができます。 たとえば、トリメシン酸は他の分子と安定な水素結合ネットワークを形成することができ、超分子構造の形成に役立ちます .

6. 類似の化合物との比較

トリメシン酸は、次のような他の類似の化合物と比較されます。

トリメリト酸(1,2,4-ベンゼントリカルボン酸): トリメシン酸に似ていますが、1、2、および4の位置にカルボキシル基があります。

ヘミメリト酸(1,2,3-ベンゼントリカルボン酸): 1、2、および3の位置にカルボキシル基を持つ別の異性体.

独自性: トリメシン酸は、1、3、および5の位置にカルボキシル基を持つ対称的な構造によりユニークです。この構造により、非常に安定な水素結合ネットワークを形成することができ、MOFや他の超分子構造の合成に特に役立ちます .

生化学分析

Biochemical Properties

It is known that it forms a self-organized 2D molecular network structure through intermolecular hydrogen bonds between the carboxylic acid residues in bulk crystals . This suggests that it may interact with enzymes, proteins, and other biomolecules through hydrogen bonding, but specific interactions have not been reported.

Cellular Effects

It has been reported to cause irritation to the eyes, skin, and respiratory tract upon exposure

Molecular Mechanism

It is known to form a self-organized 2D molecular network structure through intermolecular hydrogen bonds between the carboxylic acid residues , which suggests that it may exert its effects at the molecular level through these interactions. Specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression have not been reported.

Temporal Effects in Laboratory Settings

準備方法

Synthetic Routes and Reaction Conditions: Trimesic acid can be synthesized through several methods:

Friedel-Crafts Methylation: This method involves the methylation of toluene or xylene with chloromethane in the presence of aluminum chloride.

Liquid-Phase Disproportionation: This method involves the disproportionation of xylene in the presence of aluminum chloride.

Oxidation of Mesitylene: Mesitylene is oxidized using oxygen in the presence of a catalyst such as cobalt acetate, manganese acetate, and cerous acetate at elevated temperatures and pressures.

Industrial Production Methods: Industrial production of trimesic acid often involves the continuous oxidation of mesitylene in the presence of acetic acid and catalysts like cobalt acetate, manganese acetate, and cerous acetate. The reaction is carried out at temperatures around 200-210°C and pressures of 2.0-2.5 MPa .

化学反応の分析

トリメシン酸は、次のようなさまざまな化学反応を受けます。

酸化: トリメシン酸は、酸化されて二酸化炭素と水になります。

還元: トリメシン酸の還元は、ベンゼン誘導体の生成につながる可能性があります。

置換: トリメシン酸は、カルボキシル基が他の官能基に置き換えられる置換反応を受ける可能性があります。

一般的な試薬と条件:

酸化剤: 酸素、過マンガン酸カリウム、三酸化クロム。

還元剤: 水素化リチウムアルミニウムと水素化ホウ素ナトリウム。

置換試薬: ハロゲン、ニトロ化剤、スルホン化剤。

主な生成物:

酸化生成物: 二酸化炭素と水。

還元生成物: ベンゼン誘導体。

置換生成物: ハロゲン化、ニトロ化、およびスルホン化されたベンゼン。

4. 科学研究への応用

トリメシン酸は、科学研究において幅広い用途があります。

類似化合物との比較

Trimesic acid is compared with other similar compounds such as:

Trimellitic Acid (1,2,4-Benzenetricarboxylic Acid): Similar to trimesic acid but with carboxyl groups at positions 1, 2, and 4.

Hemimellitic Acid (1,2,3-Benzenetricarboxylic Acid): Another isomer with carboxyl groups at positions 1, 2, and 3.

Uniqueness: Trimesic acid is unique due to its symmetrical structure with carboxyl groups at positions 1, 3, and 5, which allows it to form highly stable hydrogen-bonded networks and makes it particularly useful in the synthesis of MOFs and other supramolecular structures .

特性

IUPAC Name |

benzene-1,3,5-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMKYBPDZANOJGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

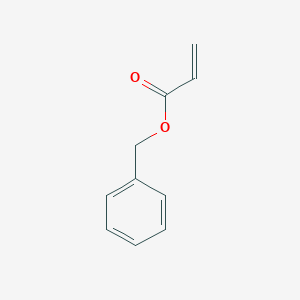

C1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021488 | |

| Record name | 1,3,5-Benzenetricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to cream crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 1,3,5-Benzenetricarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19225 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000003 [mmHg] | |

| Record name | 1,3,5-Benzenetricarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19225 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

554-95-0 | |

| Record name | 1,3,5-Benzenetricarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=554-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimesic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimesic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08632 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trimesic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3998 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Benzenetricarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Benzenetricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene-1,3,5-tricarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-BENZENETRICARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU36OO5MTN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,3,5-Benzenetricarboxylic acid?

A1: The molecular formula of 1,3,5-Benzenetricarboxylic acid is C9H6O6, and its molecular weight is 210.14 g/mol.

Q2: What are the key spectroscopic characteristics of 1,3,5-Benzenetricarboxylic acid?

A2: 1,3,5-Benzenetricarboxylic acid exhibits characteristic peaks in various spectroscopic analyses. Infrared (IR) spectroscopy reveals distinct bands corresponding to carboxyl groups (C=O and O–H stretches), while nuclear magnetic resonance (NMR) spectroscopy provides information about the aromatic protons and carbon atoms. []

Q3: In what solvents is 1,3,5-Benzenetricarboxylic acid soluble?

A3: The solubility of 1,3,5-Benzenetricarboxylic acid varies depending on the solvent and temperature. It shows good solubility in ethanol and methanol, moderate solubility in ethylene glycol, and lower solubility in water, isopropyl alcohol, and isobutyl alcohol. []

Q4: What is the thermal stability of 1,3,5-Benzenetricarboxylic acid?

A4: The thermal stability of 1,3,5-Benzenetricarboxylic acid and its complexes depends on their structure and composition. Thermogravimetric analysis (TGA) has shown that some complexes start to decompose at temperatures above 390 °C. []

Q5: Can metal-organic frameworks (MOFs) derived from 1,3,5-Benzenetricarboxylic acid act as catalysts?

A5: Yes, MOFs like MOF-808-X synthesized using 1,3,5-Benzenetricarboxylic acid exhibit promising catalytic activity in reactions such as the direct synthesis of dimethyl carbonate from CO2 and methanol. []

Q6: How does the ZrOCl2·8H2O/BTC molar ratio impact the catalytic activity of MOF-808-X in dimethyl carbonate synthesis?

A6: The ZrOCl2·8H2O/BTC molar ratio during MOF-808-X synthesis significantly influences its catalytic performance by affecting the surface area, micropore size, and the number of acidic-basic sites available for the reaction. []

Q7: Have computational methods been used to study 1,3,5-Benzenetricarboxylic acid?

A7: Yes, Density Functional Theory (DFT) calculations have been employed to investigate hydrogen bonding interactions of 1,3,5-Benzenetricarboxylic acid with molecules like bipyridine, providing insights into the formation and stability of supramolecular assemblies. []

Q8: Can DFT predict the energetics of guest-host interactions in MOFs derived from 1,3,5-Benzenetricarboxylic acid?

A8: Yes, DFT calculations are valuable tools for understanding the interactions between guest molecules and MOFs. Studies have used DFT to evaluate the configurations and energetics of Dimethyl Disulfide (DMDS) adsorption in Cu-BTC, a MOF derived from 1,3,5-Benzenetricarboxylic acid. []

Q9: How does modifying the substituents on 1,3,5-Benzenetricarboxylic acid affect its coordination behavior?

A9: Introducing different substituents on the benzene ring of 1,3,5-Benzenetricarboxylic acid can alter its steric and electronic properties, influencing its coordination modes with metal ions and ultimately impacting the structures and properties of the resulting complexes. [, , ]

Q10: How can the stability of 1,3,5-Benzenetricarboxylic acid-based materials be enhanced?

A10: The stability of 1,3,5-Benzenetricarboxylic acid-based materials can be improved through various strategies, including the selection of appropriate metal ions, the introduction of hydrophobic groups, and the control of synthesis conditions to optimize crystal size and morphology. []

Q11: What analytical techniques are commonly employed to characterize materials derived from 1,3,5-Benzenetricarboxylic acid?

A11: A variety of techniques are used to characterize 1,3,5-Benzenetricarboxylic acid-based materials, including: * Single-crystal X-ray diffraction: Determines crystal structure. [, , , , , , , , , , , ] * Powder X-ray diffraction: Identifies and confirms crystalline phases. [, , , ] * Elemental analysis: Determines elemental composition. [, , , , , ] * Infrared (IR) spectroscopy: Identifies functional groups. [, , , , , , , , ] * Thermogravimetric analysis (TGA): Studies thermal stability. [, , , ] * UV-Vis spectroscopy: Analyzes optical properties. [, ] * Fluorescence spectroscopy: Investigates luminescence properties. [, , , , , ] * Scanning electron microscopy (SEM): Examines morphology and microstructure. [, , ]

Q12: What is the environmental fate of 1,3,5-Benzenetricarboxylic acid-based materials?

A12: While research on the specific environmental impact and degradation pathways of 1,3,5-Benzenetricarboxylic acid-based materials is limited, their fate depends on factors like the incorporated metal ions, environmental conditions (pH, temperature, microbial activity), and the presence of other degrading agents.

Q13: What are some key applications of 1,3,5-Benzenetricarboxylic acid and its derivatives?

A13: 1,3,5-Benzenetricarboxylic acid and its derivatives find applications in diverse areas, including:

* **Metal-organic frameworks (MOFs):** Building block for porous materials used in gas storage, separation, and catalysis. [, , , ]* **Coordination polymers:** Synthesis of materials with tailored structures and properties for applications in sensors, electronics, and biomedical fields. [, , , , , , , , , , , , , ]* **Nucleating agents:** Enhancement of crystallization processes in polymers like isotactic polypropylene. [, ]* **Adsorbents:** Removal of pollutants from solutions, such as benzothiophene from fuels. []* **Precursors for hyperbranched polymers:** Synthesis of polymers with unique properties for coatings and drug delivery applications. [, ]試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-[3-[[4-[[[5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-methyl-5-oxopent-3-enoic acid](/img/structure/B108369.png)

![Acetophenone, 2-(pyrido[3,4-d]pyridazin-8-ylthio)-](/img/structure/B108395.png)